Cas no 86-03-3 ((1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate)

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate structure
86-03-3 structure
Product name:(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate
CAS No:86-03-3
MF:C31H34N4O5
MW:542.62546
CID:1843054
PubChem ID:101235863

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate Chemical and Physical Properties

Names and Identifiers

    • (1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate
    • Z-Phe-Tyr(OtertBut)-CHN..2..
    • CS-0145953
    • DTXSID60415510
    • Nalpha-[(benzyloxy)carbonyl]-N-[(2S)-1-(4-tert-butoxyphenyl)-4-diazo-3-oxobutan-2-yl]-L-phenylalaninamide
    • MFCD00672349
    • Z-Phe-Tyr(t-Bu)-diazomethylketone
    • DA-51615
    • Cathepsin L inhibitor III
    • 114014-15-2
    • Cathepsin L inhibitor III?
    • benzyl ((S)-1-(((S)-1-(4-(tert-butoxy)phenyl)-4-diazo-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
    • 86-03-3
    • Z-Phe-Tyr(tBu)-diazomethylketone
    • AKOS040754808
    • HY-138208
    • benzyl N-[(2S)-1-[[(2S)-4-diazo-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
    • Inchi: InChI=1S/C31H34N4O5/c1-31(2,3)40-25-16-14-23(15-17-25)18-26(28(36)20-33-32)34-29(37)27(19-22-10-6-4-7-11-22)35-30(38)39-21-24-12-8-5-9-13-24/h4-17,20,26-27H,18-19,21H2,1-3H3,(H,34,37)(H,35,38)/t26-,27-/m0/s1
    • InChI Key: CGONKNHDBTYOOC-SVBPBHIXSA-N
    • SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 542.25292
  • Monoisotopic Mass: 542.25292
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 13
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128
  • XLogP3: 5.5

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate Related Literature

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd